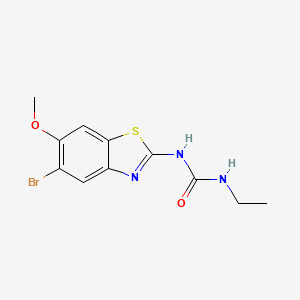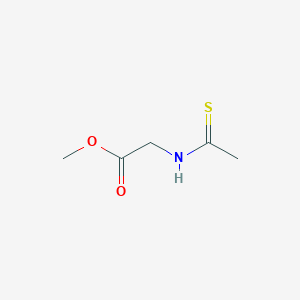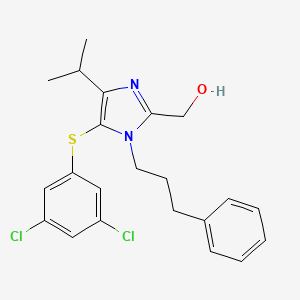![molecular formula C36H55P B8379288 Dicyclohexyl(2',4',6'-tri-tert-butyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B8379288.png)
Dicyclohexyl(2',4',6'-tri-tert-butyl-[1,1'-biphenyl]-2-yl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dicyclohexylphosphino)-2’,4’,6’-tri-tert-butyl-1,1’-biphenyl is an organophosphorus compound that serves as a ligand in various catalytic processes. This compound is known for its stability and effectiveness in facilitating cross-coupling reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphino)-2’,4’,6’-tri-tert-butyl-1,1’-biphenyl typically involves the reaction of 2,4,6-tri-tert-butylbromobenzene with dicyclohexylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dicyclohexylphosphino)-2’,4’,6’-tri-tert-butyl-1,1’-biphenyl primarily undergoes cross-coupling reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with amines.
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or cesium carbonate, and solvents like toluene or dimethylformamide. The reactions are typically carried out under an inert atmosphere to prevent oxidation and degradation of the reagents .
Major Products Formed
The major products formed from these reactions are biaryl compounds, arylamines, and substituted alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
2-(Dicyclohexylphosphino)-2’,4’,6’-tri-tert-butyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs by facilitating the synthesis of key intermediates.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon and carbon-nitrogen bonds
Mécanisme D'action
The mechanism of action of 2-(Dicyclohexylphosphino)-2’,4’,6’-tri-tert-butyl-1,1’-biphenyl involves its coordination to a metal center, typically palladium, to form a stable complex. This complex then facilitates the transfer of electrons between the reactants, promoting the formation of new chemical bonds. The compound’s bulky and electron-rich nature enhances the reactivity and selectivity of the catalytic process .
Comparaison Avec Des Composés Similaires
Similar Compounds
DavePhos: 2-Dicyclohexylphosphino-2’-(N,N-dimethylamino)biphenyl
JohnPhos: 2-Dicyclohexylphosphino-2’-biphenyl
CyJohnPhos: (2-Biphenyl)dicyclohexylphosphine
BrettPhos: 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
2-(Dicyclohexylphosphino)-2’,4’,6’-tri-tert-butyl-1,1’-biphenyl is unique due to its high steric bulk and electron-rich nature, which enhance its performance in catalytic reactions. Its stability under various reaction conditions and ability to form strong complexes with metal centers make it a valuable ligand in organic synthesis .
Propriétés
Formule moléculaire |
C36H55P |
|---|---|
Poids moléculaire |
518.8 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(2,4,6-tritert-butylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C36H55P/c1-34(2,3)26-24-30(35(4,5)6)33(31(25-26)36(7,8)9)29-22-16-17-23-32(29)37(27-18-12-10-13-19-27)28-20-14-11-15-21-28/h16-17,22-25,27-28H,10-15,18-21H2,1-9H3 |
Clé InChI |
KLQXTSWJFQDLAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-bromo-5-fluorobenzo[d]isothiazole-3-carboxylate](/img/structure/B8379206.png)



methanone](/img/structure/B8379242.png)






![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B8379308.png)


